molecular formula C7H11N3O3 B14680368 5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 31562-54-6

5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14680368
CAS No.: 31562-54-6
M. Wt: 185.18 g/mol
InChI Key: JJYCGTAEWKCZIP-UHFFFAOYSA-N
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Description

5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H15N3O4. . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals and agrochemicals, due to their biological activities.

Preparation Methods

The synthesis of 5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism .

Comparison with Similar Compounds

5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

31562-54-6

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c1-4-5(8-2-3-11)6(12)10-7(13)9-4/h8,11H,2-3H2,1H3,(H2,9,10,12,13)

InChI Key

JJYCGTAEWKCZIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NCCO

Origin of Product

United States

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